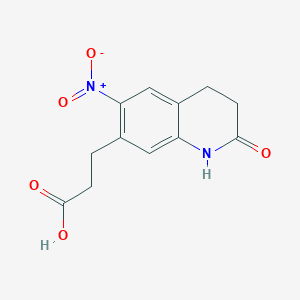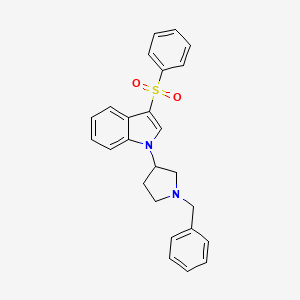silyl}phenyl)(dimethyl)silanol CAS No. 142754-49-2](/img/structure/B12540221.png)
(4-{Bis[3-(dimethylamino)propyl](methyl)silyl}phenyl)(dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol: is a complex organosilicon compound It features a phenyl group substituted with a bis(dimethylamino)propyl(methyl)silyl group and a dimethylsilanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol typically involves multiple steps One common approach is the hydrosilylation of a phenylacetylene derivative with a silyl hydride in the presence of a platinum catalyst
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors to ensure efficient mixing and temperature control. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols and siloxanes.
Reduction: Reduction reactions can target the phenyl ring or the silicon centers, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced phenyl derivatives and silanes.
Substitution: Functionalized derivatives with various substituents on the amino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to modify surface properties and improve material stability.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the design of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Biocompatibility: Its biocompatible nature makes it suitable for use in biomedical implants and devices.
Industry:
Coatings and Adhesives: The compound is utilized in the formulation of high-performance coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Electronics: It is employed in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and electrical properties.
Wirkmechanismus
The mechanism by which (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol exerts its effects is primarily through its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing the activity of enzymes and other biological molecules.
Molecular Targets and Pathways:
Transition Metals: The compound acts as a ligand, stabilizing metal centers and enhancing their catalytic activity.
Enzymes: It can modulate enzyme activity through redox interactions, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)trimethylsilane
- (4-{Bis3-(dimethylamino)propylsilyl}phenyl)dimethylsilane
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the substituents attached to the silicon centers. The presence of different alkyl or silyl groups can significantly influence their reactivity and applications.
- Reactivity: The unique combination of dimethylamino and silanol groups in (4-{Bis3-(dimethylamino)propylsilyl}phenyl)(dimethyl)silanol provides distinct reactivity patterns, making it more versatile in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
142754-49-2 |
|---|---|
Molekularformel |
C19H38N2OSi2 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)propyl-[4-[hydroxy(dimethyl)silyl]phenyl]-methylsilyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H38N2OSi2/c1-20(2)14-8-16-24(7,17-9-15-21(3)4)19-12-10-18(11-13-19)23(5,6)22/h10-13,22H,8-9,14-17H2,1-7H3 |
InChI-Schlüssel |
ROICXBFLZCRGAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC[Si](C)(CCCN(C)C)C1=CC=C(C=C1)[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


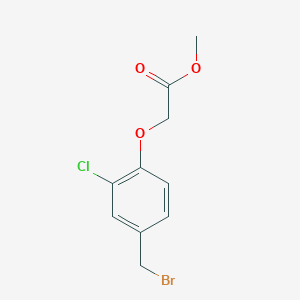
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
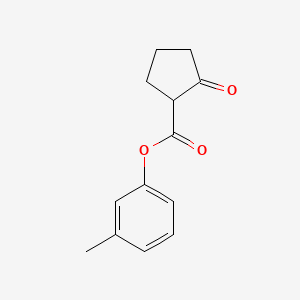
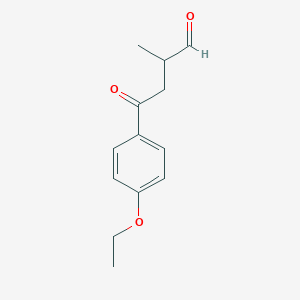
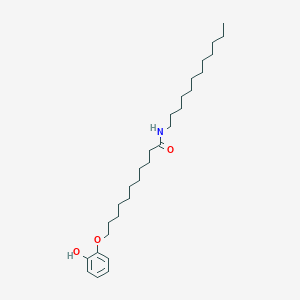
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)

![1,7-Diazaspiro[4.4]nonan-6-one,9-methyl-7-phenyl-,(5S,9S)-](/img/structure/B12540199.png)
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)
